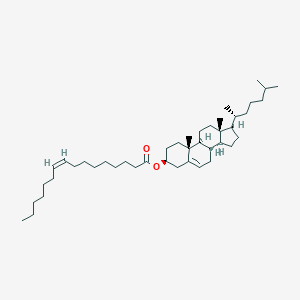

Cholesteryl palmitoleate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODJWNWCVNUPAQ-XDOSKZMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312800 | |

| Record name | Cholesteryl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16711-66-3 | |

| Record name | Cholesteryl palmitoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16711-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl 9-hexadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132TTN4QMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Pathways of Cholesteryl Palmitoleate

Endogenous Palmitoleic Acid Synthesis

The journey to forming cholesteryl palmitoleate (B1233929) begins with the synthesis of its fatty acid component, palmitoleic acid. This process is intricately regulated and involves several key enzymes and metabolic precursors.

Stearoyl-CoA Desaturase-1 (SCD-1) Dependent Desaturation of Palmitic Acid

The primary and most well-understood pathway for palmitoleic acid synthesis in mammals is through the desaturation of palmitic acid. This critical reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD-1). wikipedia.orgnih.gov SCD-1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond at the delta-9 position of fatty acyl-CoAs. wikipedia.orgyoutube.com

Contribution of Other Desaturases (e.g., FADS2) to Hexadecenoic Acid Isomers

While SCD-1 is the principal enzyme for producing palmitoleic acid (16:1n-7), other desaturases can also act on palmitic acid to generate different isomers of hexadecenoic acid. One such enzyme is Fatty Acid Desaturase 2 (FADS2), also known as delta-6 desaturase. nih.govmdpi.com

FADS2 is known to catalyze the desaturation of palmitic acid at the C6 position, leading to the formation of sapienic acid (16:1n-10). mdpi.com This creates a distinct metabolic pathway for hexadecenoic acid synthesis. mdpi.com Research has shown that FADS2 can indeed synthesize 16:1n-10 from palmitic acid, providing evidence for a palmitoyl-CoA delta-6 desaturase activity in mammals. nih.gov The expression of FADS2 and its role in producing sapienate are being increasingly studied, particularly in the context of cancer cell metabolism. nih.gove-century.us

Precursors and Metabolic Fluxes in Fatty Acid Biosynthesis

The synthesis of palmitic acid, the precursor to palmitoleic acid, begins with acetyl-CoA. libretexts.orgagriculturejournals.cz This anabolic process occurs in the cytoplasm and is carried out by a multi-enzyme complex called fatty acid synthase. libretexts.org Acetyl-CoA is carboxylated to form malonyl-CoA, and through a series of seven condensation reactions, the 16-carbon saturated fatty acid, palmitic acid, is formed. libretexts.orglibretexts.org

Once synthesized, palmitic acid can be directed towards various metabolic fates, including elongation to form stearic acid or desaturation by enzymes like SCD-1 and FADS2. mdpi.comlibretexts.org The flux of palmitic acid through these different pathways is tightly regulated and determines the cellular profile of fatty acids available for incorporation into more complex lipids, such as cholesteryl esters.

Cholesteryl Esterification Mechanisms

The final step in the formation of cholesteryl palmitoleate is the esterification of a cholesterol molecule with palmitoleic acid. This process is crucial for cholesterol storage and transport and is catalyzed by two main enzymes operating in different cellular compartments.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Catalysis in Intracellular Cholesterol Esterification

Within the cell, the esterification of cholesterol is primarily carried out by Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). nih.govwikipedia.org ACAT is an integral membrane protein located in the endoplasmic reticulum. nih.gov It catalyzes the reaction between a long-chain fatty acyl-CoA, such as palmitoleoyl-CoA, and cholesterol to form a cholesteryl ester. nih.govoup.com

This process is vital for cellular cholesterol homeostasis, as it converts excess free cholesterol into a more hydrophobic form that can be stored in cytoplasmic lipid droplets. nih.goviiarjournals.org In mammals, there are two isoforms of ACAT, ACAT1 and ACAT2, which are encoded by separate genes and exhibit different tissue distributions and substrate specificities. nih.govoup.com

Lecithin-Cholesterol Acyltransferase (LCAT) Activity in Plasma Cholesterol Esterification

In the bloodstream, the esterification of cholesterol is predominantly catalyzed by Lecithin-Cholesterol Acyltransferase (LCAT). biovendor.comwikipedia.org LCAT is a soluble enzyme that associates with high-density lipoproteins (HDL) and low-density lipoproteins (LDL) in the plasma. wikipedia.org

LCAT facilitates the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the free hydroxyl group of cholesterol, forming a cholesteryl ester. e-enm.org This process is a key step in the reverse cholesterol transport pathway, where cholesterol from peripheral tissues is returned to the liver. The resulting cholesteryl esters, including this compound, are sequestered into the hydrophobic core of HDL particles. wikipedia.orge-enm.org While apolipoprotein A-I (ApoA-I) containing lipoproteins are the preferred substrates, LCAT can also esterify cholesterol on other lipoprotein particles. nih.gov

Substrate Specificity and Positional Preference of Esterifying Enzymes

The enzymes responsible for cholesterol esterification exhibit distinct substrate specificities and positional preferences, which dictates the profile of cholesteryl esters produced, including this compound.

Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme, located in the endoplasmic reticulum, esterifies cholesterol using fatty acyl-CoA molecules. ksu.edu.sanih.gov In mammals, two isoforms exist, ACAT1 and ACAT2. nih.gov ACAT1 shows a preference for oleoyl-CoA (18:1) over other unsaturated fatty acids like linolenoyl-CoA (18:3) and arachidonoyl-CoA (20:4). nih.gov While ACAT2 is highly selective for cholesterol as its sterol substrate, ACAT1 can esterify other sterols, though it still slightly prefers cholesterol. nih.gov The activity of ACAT is crucial for storing cholesterol in a more hydrophobic form within lipid droplets. ksu.edu.sa

Lecithin-cholesterol acyltransferase (LCAT): This enzyme is primarily found in plasma, associated with high-density lipoprotein (HDL) particles. nih.govuniprot.org LCAT catalyzes the transfer of a fatty acid from a phosphatidylcholine (lecithin) molecule to cholesterol, forming a cholesteryl ester and a lysophosphatidylcholine. plos.orgacs.orgpnas.org LCAT is central to the maturation of HDL particles, transforming them from nascent, discoidal shapes to mature, spherical particles as they accumulate a core of non-polar cholesteryl esters. plos.org

LCAT typically exhibits a strong preference for transferring the fatty acid located at the sn-2 position of phosphatidylcholine. acs.org However, this positional specificity can be modulated by the types of fatty acids present at both the sn-1 and sn-2 positions. acs.org For instance, the presence of certain fatty acids like arachidonic acid (20:4) or docosahexaenoic acid (22:6) at the sn-2 position can lead to the enzyme transferring a significant amount of the sn-1 acyl group instead. acs.orgsemanticscholar.org LCAT's preference for specific phosphatidylcholine molecular species, such as those containing 16:0-18:2 or 18:0-18:2, is a key determinant of the composition of plasma cholesteryl esters. uniprot.orgnih.gov

| Enzyme | Location | Acyl Group Source | Substrate Preferences & Specificity |

|---|---|---|---|

| ACAT1 | Intracellular (Endoplasmic Reticulum) | Fatty Acyl-CoA | Prefers oleoyl-CoA (18:1) over many other unsaturated fatty acyl-CoAs. nih.gov Slightly prefers cholesterol over other sterols like sitosterol. nih.gov |

| ACAT2 | Intracellular (Intestine, Liver) | Fatty Acyl-CoA | Highly selective for cholesterol as the sterol substrate. nih.gov Important for generating cholesteryl esters from dietary and newly synthesized cholesterol. uic.edu |

| LCAT | Plasma (associated with HDL) | sn-2 position of Phosphatidylcholine (PC) | Strongly prefers the sn-2 acyl group of PC. acs.org Specificity is altered by the acyl groups at both sn-1 and sn-2 positions; for example, 20:4 or 22:6 at sn-2 increases transfer from sn-1. acs.orgsemanticscholar.org Has a preference for PC species containing 16:0-18:2 or 18:0-18:2. uniprot.orgnih.gov |

Isomeric Considerations in Palmitoleate Metabolism

The term "palmitoleic acid" most commonly refers to cis-9-hexadecenoic acid (16:1n-7), but it exists in multiple isomeric forms, including a trans geometric isomer and several positional isomers, which have distinct metabolic origins and fates.

Biotransformation and Metabolic Fates of Cis- and Trans-Palmitoleic Acid

The geometric configuration of the double bond in palmitoleic acid significantly influences its metabolic impact. Cis-palmitoleic acid (cPOA) is the form endogenously synthesized in the liver and adipose tissue from palmitic acid, while trans-palmitoleic acid (tPOA), also known as palmitelaidic acid, is primarily obtained from dietary sources like ruminant-derived dairy and meat products. rsc.orghealthmatters.ionih.gov

Studies comparing the two isomers have revealed different effects on cholesterol metabolism. In mice fed a high-fat diet, tPOA administration was shown to reduce serum cholesterol, low-density lipoprotein (LDL), and hepatic free cholesterol, whereas cPOA had no effect on these parameters. nih.gov A key mechanistic difference is that tPOA, but not cPOA, inhibits intestinal cholesterol absorption by downregulating the Niemann-Pick C1-Like 1 (NPC1L1) transporter. nih.gov Both isomers appear to reduce cholesterol synthesis by decreasing the expression of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.govnih.gov

Pharmacokinetic analysis in mice shows that tPOA is rapidly absorbed and distributed to various tissues. nih.gov It undergoes bioconversion to other beneficial fatty acids, including trans-vaccenic acid (TVA) and conjugated linoleic acid (CLA). nih.gov

| Feature | cis-Palmitoleic Acid (cPOA) | trans-Palmitoleic Acid (tPOA) |

|---|---|---|

| Primary Origin | Endogenous synthesis from palmitic acid via SCD1 enzyme. rsc.orgresearchgate.net | Dietary (e.g., dairy, ruminant fats). rsc.orgnih.govresearchgate.net |

| Effect on Cholesterol Absorption | No effect on intestinal NPC1L1 expression. nih.gov | Inhibits intestinal cholesterol absorption by downregulating NPC1L1. nih.gov |

| Effect on Cholesterol Synthesis | Reduces HMGCR expression, a rate-limiting enzyme in synthesis. nih.gov | Reduces HMGCR expression, a rate-limiting enzyme in synthesis. nih.gov |

| Effect on Serum Cholesterol (in hyperlipidemic mice) | No significant reduction. nih.gov | Reduces total serum cholesterol and LDL. nih.gov |

| Biotransformation | Can be elongated to cis-vaccenic acid (18:1n-7). mdpi.com | Can be converted to trans-vaccenic acid (TVA) and conjugated linoleic acid (CLA). nih.gov |

Interplay with Other Hexadecenoic Fatty Acid Positional Isomers (e.g., Sapienic, Hypogeic Acids)

Beyond the common palmitoleic acid (16:1n-7), other positional isomers of hexadecenoic acid exist in the body, each with a unique biosynthetic pathway. mdpi.complos.orgsemanticscholar.org The primary isomers include:

Palmitoleic Acid (9-cis-16:1 or 16:1n-7): Synthesized from palmitic acid by the delta-9 desaturase enzyme (SCD1). mdpi.comnih.govresearchgate.net

Sapienic Acid (6-cis-16:1 or 16:1n-10): Synthesized from palmitic acid by the delta-6 desaturase enzyme (FADS2). mdpi.complos.orgnih.govresearchgate.net This isomer is notably found in human sebum. plasticsurgerykey.com

Hypogeic Acid (7-cis-16:1 or 16:1n-9): Produced from the partial beta-oxidation of oleic acid (18:1n-9). mdpi.comnih.govresearchgate.net It has been identified in the lipid droplets of foamy monocytes. mdpi.commdpi.com

The metabolic fate of these isomers can differ. Sapienic acid, for instance, can undergo further metabolism through elongation and desaturation to form sebaleic acid (5-cis,8-cis-18:2), a polyunsaturated fatty acid unique to the n-10 series. researchgate.netresearchgate.netmdpi.com Interestingly, one study using a colon cancer cell line (Caco-2) found that supplementation with sapienic acid led to the formation of cholesteryl esters, an effect not observed with palmitic or palmitoleic acid supplementation. mdpi.comnih.gov This suggests a specific metabolic channeling of sapienic acid towards cholesterol esterification in certain cellular contexts, representing a key point of interplay and differentiation among the hexadecenoic acid isomers. The metabolism of all three major isomers—palmitoleic, sapienic, and hypogeic—is regulated in part by group VIA calcium-independent phospholipase A2 (iPLA2β), which controls their mobilization from phospholipids (B1166683). nih.govresearchgate.net

| Isomer Name | Structure | Biosynthetic Pathway | Key Metabolic Features |

|---|---|---|---|

| Palmitoleic Acid | 16:1n-7 (Δ9) | Desaturation of palmitic acid by delta-9 desaturase (SCD1). mdpi.comnih.gov | Acts as a lipokine; involved in systemic lipid metabolism. nih.gov Can be elongated to 18:1n-7. mdpi.com |

| Sapienic Acid | 16:1n-10 (Δ6) | Desaturation of palmitic acid by delta-6 desaturase (FADS2). mdpi.comnih.gov | Component of human sebum. plasticsurgerykey.com Can be metabolized to sebaleic acid (18:2n-10). researchgate.netresearchgate.net May be preferentially used for cholesteryl ester formation in some cells. mdpi.com |

| Hypogeic Acid | 16:1n-9 (Δ7) | Partial β-oxidation of oleic acid (18:1n-9). mdpi.comnih.gov | Found in foamy monocytes. mdpi.commdpi.com Considered a potential biomarker in atherosclerosis. mdpi.com |

Cellular Metabolism and Transport Dynamics of Cholesteryl Palmitoleate

Intracellular Processing and Lipid Partitioning

The intracellular life of cholesteryl palmitoleate (B1233929) begins with the uptake and activation of its fatty acid precursor, palmitoleic acid. Once synthesized, it is predominantly stored within and mobilized from specialized organelles known as lipid droplets.

The journey of palmitoleic acid from the extracellular environment into the cell and its subsequent activation is a critical first step for the synthesis of cholesteryl palmitoleate. This process involves multiple proteins and enzymatic reactions.

Long-chain fatty acids (LCFAs) like palmitoleic acid enter cells via both passive diffusion and, more significantly, protein-mediated transport. imrpress.com A variety of transporter proteins are located on the plasma membrane to facilitate this uptake, including fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs). imrpress.com Once inside the cell, fatty acid-binding proteins (FABPs) bind to the LCFAs and transport them to specific organelles for metabolism. imrpress.com

Before palmitoleic acid can be used for esterification or other metabolic processes, it must be "activated." This activation is an enzymatic process catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). nih.gov These enzymes, which are found in locations such as the endoplasmic reticulum (ER) and mitochondria, catalyze the esterification of the fatty acid with coenzyme A (CoA) to form palmitoleoyl-CoA. nih.govbiologists.com This conversion is essential, as acyl-CoAs, not free fatty acids, are the direct substrates for the synthesis of complex lipids, including cholesteryl esters. imrpress.com Some FATP family members also possess acyl-CoA synthetase activity, functionally coupling the transport of fatty acids across the membrane with their activation. physiology.org This process, sometimes termed vectorial acylation, helps to maintain a low intracellular concentration of free fatty acids, driving further uptake. physiology.org

Table 1: Key Proteins in Fatty Acid Uptake and Activation

| Protein Family | Specific Examples | Primary Function | Cellular Location |

|---|---|---|---|

| Fatty Acid Transporters | FAT/CD36, FATP1-6, FABPpm | Facilitate the transport of long-chain fatty acids across the plasma membrane. | Plasma Membrane |

| Fatty Acid-Binding Proteins | FABP1-9 | Bind and transport fatty acids within the cytoplasm to various organelles. | Cytoplasm |

| Acyl-CoA Synthetases | ACSL1, ACSL4 | Catalyze the activation of fatty acids to their CoA esters (e.g., palmitoleoyl-CoA). | Endoplasmic Reticulum, Mitochondria |

This table summarizes the major protein families involved in the initial steps of fatty acid processing, leading to the formation of the acyl-CoA precursors required for this compound synthesis.

Once cholesterol is esterified with palmitoleoyl-CoA by the action of acyl-CoA:cholesterol acyltransferases (ACAT), the resulting this compound is sequestered into lipid droplets (LDs). nih.gov These organelles serve as the primary cellular sites for neutral lipid storage and are highly dynamic. creative-proteomics.com LDs originate from the endoplasmic reticulum, where the synthesis of neutral lipids like cholesteryl esters and triacylglycerols occurs. nih.gov The accumulation of these hydrophobic molecules between the leaflets of the ER membrane leads to the budding off of a mature LD, which consists of a neutral lipid core surrounded by a phospholipid monolayer and associated proteins. nih.govcreative-proteomics.com

The composition of LDs can vary depending on the cell type. For example, adipocyte LDs are primarily filled with triacylglycerols, whereas macrophages and hepatocytes store a mixture of triacylglycerols and cholesteryl esters. creative-proteomics.com In steroidogenic cells, LDs are particularly rich in cholesteryl esters, which serve as the preferred source of cholesterol for steroid hormone synthesis. researchgate.net The sequestration of cholesterol into cholesteryl esters and their storage in LDs is a crucial protective mechanism, preventing the cytotoxic effects that can arise from an excess of free cholesterol in cellular membranes. creative-proteomics.com

The mobilization of stored this compound is a tightly regulated process essential for releasing free cholesterol and fatty acids to meet cellular demands. nih.gov This process, known as lipolysis, is initiated by the hydrolysis of the cholesteryl ester bond. In macrophages, this reaction is catalyzed by neutral cholesteryl ester hydrolase (CEH), which is considered a rate-limiting step in the release of free cholesterol for efflux from the cell. nih.gov The free cholesterol generated can then be transported to various cellular locations, such as the plasma membrane for efflux to high-density lipoproteins (HDL) or to the ER for other metabolic uses. nih.govahajournals.org The physical state of the lipids within the droplet can influence the rate of hydrolysis; cholesteryl esters in isotropic (liquid) droplets are hydrolyzed more rapidly than those in anisotropic (liquid-crystalline) states. nih.gov

The activated form of palmitoleic acid, palmitoleoyl-CoA, is not exclusively used for the synthesis of cholesteryl esters. It is also a key building block for the synthesis of other major lipid classes, namely phospholipids (B1166683) and triacylglycerols (TAGs). imrpress.com The allocation of palmitoleoyl-CoA to these different metabolic fates is a critical node in cellular lipid homeostasis.

Triacylglycerol (TAG) Synthesis: TAGs are synthesized in the endoplasmic reticulum primarily through the glycerol-3-phosphate pathway. nih.gov In this pathway, two fatty acyl-CoA molecules are sequentially added to a glycerol-3-phosphate backbone to form phosphatidic acid. nih.gov After a phosphate (B84403) group is removed to yield diacylglycerol (DAG), a third acyl-CoA, which can be palmitoleoyl-CoA, is attached by the enzyme diacylglycerol acyltransferase (DGAT) to form a TAG molecule. nih.gov These TAGs are then, along with cholesteryl esters, packaged into lipid droplets. mdpi.com

Phospholipid Synthesis: Phospholipids, the primary components of all cellular membranes, also incorporate fatty acids like palmitoleate. The synthesis of the most common phospholipid, phosphatidylcholine (PC), primarily occurs via the Kennedy pathway. nih.gov This process involves the reaction of diacylglycerol (DAG) with CDP-choline. nih.gov Therefore, if palmitoleate is one of the fatty acids on the DAG backbone, it becomes integrated into the resulting phospholipid molecule. Additionally, existing phospholipids can be remodeled through a deacylation-reacylation cycle known as the Lands pathway. mdpi.com In this cycle, a phospholipase A2 removes a fatty acid from a phospholipid, and an acyltransferase then re-esterifies the resulting lysophospholipid with a different acyl-CoA, such as palmitoleoyl-CoA. mdpi.com

The integration of palmitoleate into these complex lipids influences the physical properties of membranes and lipid droplets, affecting fluidity and cellular signaling processes. researchgate.netmdpi.com

Lipoprotein-Mediated Transport and Exchange

This compound, being highly hydrophobic, cannot travel freely in the aqueous environment of the blood. Instead, it is packaged into and transported by lipoproteins, which are complex particles composed of a neutral lipid core (containing cholesteryl esters and triglycerides) and a surface coat of phospholipids, free cholesterol, and apolipoproteins. sigmaaldrich.com

Cholesteryl esters, including this compound, are found in all major lipoprotein classes: high-density lipoprotein (HDL), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL). hmdb.ca However, their concentration and origin differ among these particles.

High-Density Lipoprotein (HDL): HDL particles are central to a process called reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and returned to the liver. sigmaaldrich.com Much of the this compound in plasma is initially formed on the surface of HDL particles. The enzyme lecithin-cholesterol acyltransferase (LCAT), which is associated with HDL, catalyzes the transfer of a fatty acid from a phospholipid (lecithin) to free cholesterol, forming a cholesteryl ester. hmdb.capressbooks.pub This newly synthesized, nonpolar cholesteryl ester moves into the core of the HDL particle.

Very-Low-Density Lipoprotein (VLDL): VLDL particles are assembled and secreted by the liver to transport endogenously synthesized triglycerides and cholesterol to peripheral tissues. sigmaaldrich.com While they primarily carry triglycerides, they also contain cholesteryl esters. sigmaaldrich.com A significant portion of the cholesteryl esters in VLDL is acquired from HDL in the circulation through a transfer process. ceu.esvu.nl

Low-Density Lipoprotein (LDL): LDL particles are the primary carriers of cholesterol to most tissues in the body. sigmaaldrich.com They are derived from VLDL particles in the bloodstream after much of the triglyceride content has been removed by lipoprotein lipase (B570770). nih.gov This conversion process results in a particle that is relatively enriched in cholesteryl esters, including this compound, which were originally formed on HDL and transferred to the VLDL precursor. nih.govnih.gov

Table 2: General Characteristics of Major Plasma Lipoproteins

| Lipoprotein | Primary Function | Major Core Lipid(s) | Key Apolipoproteins |

|---|---|---|---|

| VLDL | Transport of endogenous triglycerides from liver | Triglycerides | ApoB-100, ApoE, ApoC |

| LDL | Delivery of cholesterol to peripheral tissues | Cholesteryl Esters | ApoB-100 |

| HDL | Reverse cholesterol transport (from tissues to liver) | Cholesteryl Esters, Phospholipids | ApoA-I, ApoA-II |

This table provides a simplified overview of the main lipoprotein classes involved in the transport of this compound.

The distribution of this compound among the different lipoprotein classes is not static but is constantly being remodeled in the plasma. This dynamic exchange is primarily mediated by the cholesteryl ester transfer protein (CETP). wikipedia.org

CETP is a plasma protein that facilitates the transport of neutral lipids between lipoproteins. plos.org Its main function is to mediate the heteroexchange of cholesteryl esters and triglycerides. wikipedia.org CETP collects cholesteryl esters, such as this compound, from the core of HDL particles and exchanges them for triglycerides from the core of triglyceride-rich lipoproteins like VLDL. ceu.es

This transfer has profound consequences for lipoprotein metabolism:

It enriches VLDL and its remnant particles (which eventually become LDL) with cholesteryl esters.

It depletes HDL of cholesteryl esters while enriching it with triglycerides, making the HDL particle a substrate for enzymes like hepatic lipase, which can lead to smaller HDL particles that are cleared more rapidly from circulation. nih.gov

Table 3: Key Proteins in Lipoprotein Remodeling

| Protein | Primary Function | Associated Lipoprotein(s) |

|---|---|---|

| Lecithin-Cholesterol Acyltransferase (LCAT) | Esterifies free cholesterol on HDL, forming cholesteryl esters. | HDL |

| Cholesteryl Ester Transfer Protein (CETP) | Exchanges cholesteryl esters from HDL for triglycerides from VLDL/LDL. | HDL, VLDL, LDL |

| Hepatic Lipase (HL) | Hydrolyzes triglycerides and phospholipids in HDL and VLDL remnants. | HDL, VLDL Remnants |

| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides in VLDL, initiating conversion to LDL. | VLDL |

This table highlights the key enzymes and transfer proteins that govern the synthesis and intermolecular exchange of cholesteryl esters like this compound in the bloodstream.

Cellular Cholesterol Efflux Pathways Modulated by Palmitoleate

Cellular cholesterol efflux is the first and often rate-limiting step in reverse cholesterol transport (RCT), a major atheroprotective process. mdpi.comnih.gov This process involves the removal of excess cholesterol from peripheral cells, such as macrophages within arterial walls, and its transport back to the liver for excretion. researchgate.netmdpi.com The modulation of this pathway by fatty acids like palmitoleate is a key area of research. Studies have shown that palmitoleate can influence the function of critical proteins involved in cholesterol efflux, although the findings can vary depending on the experimental model and conditions.

For instance, one study found that palmitoleate, as a component of the free fatty acids released by lipoprotein lipase (LPL) hydrolysis, impaired cholesterol efflux in THP-1 macrophages. nih.govresearchgate.net Conversely, other research has demonstrated that palmitoleate can stimulate cholesterol efflux. researchgate.netoup.com A diet supplemented with palmitoleate was shown to reduce the progression of atherosclerosis in LDL receptor-deficient mice, a change associated with an improved capacity for cholesterol efflux. mowoodspet.com.twnih.gov

The ATP-Binding Cassette (ABC) family of transporters are crucial for mediating the efflux of cholesterol and other sterols from cells. researchgate.netnih.gov The primary transporters involved in this process are ABCA1, ABCG1, and the heterodimer ABCG5/ABCG8. researchgate.netnih.gov Palmitoleate has been shown to directly or indirectly influence the activity of these transporters.

ABCA1 (ATP-Binding Cassette Transporter A1): This transporter facilitates the efflux of cholesterol to lipid-poor apolipoprotein A-I (apoA-I), the main protein component of high-density lipoprotein (HDL). mdpi.comyoutube.com Research has shown that palmitoleic acid can increase cholesterol efflux specifically through the ABCA1 transporter. researchgate.netoup.com In studies using Baby Hamster Kidney (BHK) cells engineered to express human ABCA1, apoB-depleted plasma from mice fed a palmitoleate-rich diet demonstrated a 20% increase in cholesterol efflux capacity compared to control groups. mowoodspet.com.twnih.gov

ABCG1 (ATP-Binding Cassette Transporter G1): ABCG1 promotes cholesterol efflux to mature HDL particles. mdpi.comnih.gov The effect of palmitoleate on ABCG1 is less clear and appears to be context-dependent. While some studies suggest that fatty acids can activate G protein-coupled receptors (GPRs) leading to increased ABCG1 expression and efflux researchgate.net, other direct investigations have not observed a significant stimulation of ABCG1-mediated efflux by palmitoleate. oup.com Furthermore, some research indicates that under certain conditions, such as in the presence of a mixture of free fatty acids, the expression of ABCG1 can be reduced. nih.gov

ABCG5/ABCG8 (ATP-Binding Cassette Transporters G5 and G8): These two "half-transporters" form an obligate heterodimer that is highly expressed in the liver and intestine. nih.govfrontiersin.org They play a critical role in limiting the intestinal absorption of dietary sterols and promoting their excretion from the liver into bile. mdpi.comfrontiersin.org Studies have found that palmitoleic acid, isolated from Camembert cheese extracts, significantly increased cholesterol efflux from cells expressing the ABCG5/ABCG8 heterodimer. researchgate.netoup.comresearchgate.net

| Transporter | Function | Observed Effect of Palmitoleate | References |

|---|---|---|---|

| ABCA1 | Efflux of cholesterol to lipid-poor apoA-I | Increases cholesterol efflux | researchgate.netoup.commowoodspet.com.twnih.gov |

| ABCG1 | Efflux of cholesterol to mature HDL particles | Variable; some studies show no significant effect or potential for reduced expression | researchgate.netnih.govoup.com |

| ABCG5/ABCG8 | Limits intestinal sterol absorption and promotes biliary excretion | Increases cholesterol efflux | researchgate.netoup.comresearchgate.net |

The regulation of ABC transporters occurs at multiple levels, including the transcription of their genes and post-translational modifications that affect protein stability and activity. researchgate.netfrontiersin.org Palmitoleate appears to influence these transporters primarily through post-translational mechanisms rather than by altering their expression levels.

Research examining the effects of palmitoleic acid on cholesterol efflux found that a 4-hour incubation was sufficient to stimulate efflux via ABCA1 and ABCG5/ABCG8. oup.com This short timeframe suggested a post-translational or post-transcriptional mode of action. oup.com Further investigation revealed that the protein expression levels of ABCA1 and ABCG5/ABCG8 did not change significantly upon treatment with palmitoleic acid. oup.com This indicates that palmitoleate likely enhances the intrinsic transport activity of these proteins rather than increasing their synthesis. oup.com

Conversely, some studies have reported findings that complicate this picture. In one model, palmitoleate was found to reduce cholesterol efflux by activating the Akt signaling pathway, an effect that occurred without changing the protein expression of ABCA1 or ABCG1. nih.govresearchgate.net This suggests that signaling cascades initiated by the fatty acid can modulate efflux activity independent of transporter protein levels. nih.govresearchgate.net

Additionally, broader regulatory mechanisms can be influenced by fatty acids. The nuclear receptor LXR (Liver X Receptor) is a master transcriptional regulator of ABCA1, ABCG1, and ABCG5/G8. nih.govfrontiersin.orgnih.gov While direct, long-term effects of palmitoleate on LXR activity are still being explored, it is a key pathway for transcriptional control. Post-transcriptional regulation, for example by microRNAs like miR-33 which can target genes involved in cholesterol homeostasis, also represents a potential point of modulation by fatty acids. researchgate.net

| Regulatory Level | Mechanism | Evidence Related to Palmitoleate | References |

|---|---|---|---|

| Post-Translational | Modulation of transporter activity without changing protein levels. | Palmitoleate increased ABCA1 and ABCG5/ABCG8 activity without altering their protein expression. | oup.com |

| Post-Translational | Activation of intracellular signaling pathways (e.g., Akt). | Palmitoleate-induced Akt activation was shown to reduce cholesterol efflux, independent of transporter protein expression. | nih.govresearchgate.net |

| Post-Transcriptional | Regulation via microRNAs (e.g., miR-33). | General mechanism for cholesterol transporter regulation; specific link to palmitoleate is an area for further research. | researchgate.net |

| Transcriptional | Regulation of gene expression via nuclear receptors (e.g., LXR). | LXR is a known regulator of ABC transporters; its specific modulation by palmitoleate is under investigation. | nih.govfrontiersin.orgnih.gov |

Molecular and Cellular Regulation of Cholesteryl Palmitoleate Homeostasis

Transcriptional and Gene Expression Control

The synthesis of cholesteryl palmitoleate (B1233929) is intrinsically linked to the availability of its two core components: cholesterol and palmitoleic acid. The production of these precursors is tightly regulated at the level of gene transcription, involving a host of transcription factors and signaling pathways that respond to cellular lipid status.

Regulation of Genes Involved in Palmitoleate and Cholesterol Synthesis

The endogenous synthesis of palmitoleic acid is primarily catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD-1) . The expression of the SCD-1 gene is a critical control point. Similarly, cholesterol biosynthesis is a multi-step process with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) acting as the rate-limiting enzyme. basicmedicalkey.com The breakdown of cholesterol is largely controlled by cholesterol 7-alpha-hydroxylase (CYP7A1) , which is the rate-limiting enzyme in the conversion of cholesterol to bile acids. nih.govmdpi.com The transcriptional regulation of these key genes is crucial for maintaining the precursor pools for cholesteryl palmitoleate synthesis. For instance, increased expression of CYP7A1 promotes the conversion of cholesterol to bile acids, thereby reducing the cholesterol available for esterification. mdpi.commdpi.com Conversely, both cis- and trans-palmitoleic acid have been shown to decrease the gene and protein expression of HMGCR, leading to reduced cholesterol synthesis in the liver. nih.gov

Influence of Sterol Regulatory Element-Binding Proteins (SREBP-1, SREBP-2) on Lipid Metabolism

Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that are master regulators of lipid metabolism. nih.govjci.org There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. nih.gov These proteins are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. nih.gov When cellular sterol levels are low, SREBPs are proteolytically cleaved, and their N-terminal domains translocate to the nucleus to activate the transcription of target genes. nih.govpnas.orgtandfonline.com

SREBP-1c is the primary regulator of fatty acid synthesis, controlling the expression of genes like ACC (Acetyl-CoA Carboxylase) and FASN (Fatty Acid Synthase), which are essential for producing the fatty acyl-CoAs, including palmitoleoyl-CoA, needed for esterification. nih.govresearchgate.netmdpi.comSREBP-2 predominantly controls cholesterol biosynthesis by activating genes such as HMGCR and HMGCS (HMG-CoA Synthase). nih.govresearchgate.netnih.gov While SREBP-1a can activate both fatty acid and cholesterol synthesis genes, SREBP-1c and SREBP-2 exhibit preferential regulation. jci.orgnih.govnih.gov This differential regulation by SREBP isoforms ensures a coordinated response to cellular lipid demands, directly impacting the synthesis of this compound. For instance, in states of cholesterol excess, SREBP-2 processing is suppressed, leading to reduced cholesterol synthesis and, consequently, a decreased substrate for this compound formation. mdpi.com

Activation and Modulation of Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. bioline.org.brresearchgate.net The three main isoforms, PPARα, PPARγ, and PPARδ, are activated by fatty acids and their derivatives and act as lipid sensors. bioline.org.br

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver and muscle. oup.comfrontiersin.org Its activation leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing the availability of fatty acids for esterification into cholesteryl esters. smw.ch

PPARγ is essential for adipocyte differentiation and promotes lipid storage. oup.comsmw.ch It can influence the availability of both cholesterol and fatty acids for esterification. For example, in macrophages, PPARγ has been shown to induce cellular cholesterol synthesis by directly upregulating the HMG-CoA reductase enzyme. frontiersin.org

PPARδ is expressed ubiquitously and has been implicated in increasing lipid catabolism in skeletal muscle, heart, and adipose tissue. researchgate.netsmw.ch

The interplay between these PPAR isoforms helps to fine-tune the balance between lipid synthesis, storage, and breakdown, thereby indirectly regulating the homeostasis of this compound.

Enzyme Activity Modulation and Post-Translational Regulation

Beyond transcriptional control, the activity of key enzymes involved in this compound metabolism is subject to acute regulation through endogenous inhibitors, activators, and feedback mechanisms. This provides a rapid and responsive layer of control over cholesteryl ester levels.

Endogenous Inhibitors and Activators of Key Metabolic Enzymes

The primary enzymes responsible for the esterification of cholesterol are Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin:cholesterol acyltransferase (LCAT) .

ACAT , located in the endoplasmic reticulum, catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. creative-proteomics.comnih.gov There are two isoforms, ACAT1 and ACAT2. nih.gov ACAT activity is subject to allosteric regulation by its substrates. Free cholesterol itself can act as a potent activator of ACAT1. nih.gov Conversely, progesterone (B1679170) has been identified as an in vitro inhibitor of human liver ACAT. nih.gov Some fungal metabolites and synthetic compounds have also been shown to inhibit ACAT activity. medchemexpress.comfrontiersin.org

LCAT is a plasma enzyme that esterifies cholesterol on high-density lipoproteins (HDL). Recent studies have identified certain flavonoids and even sucrose (B13894) as allosteric activators of LCAT. researchgate.net

The activity of these enzymes is crucial in determining the rate of this compound synthesis.

Feedback Mechanisms in Lipid Synthesis and Esterification Pathways

Cellular lipid homeostasis is maintained through intricate feedback loops. High levels of intracellular free cholesterol act as a negative feedback signal, inhibiting the proteolytic activation of SREBP-2, which in turn downregulates the expression of genes for cholesterol synthesis and uptake. mdpi.comresearchgate.net This feedback mechanism prevents the excessive accumulation of cholesterol.

Palmitoleate as a Bioactive Lipid and Cellular Signaling Molecule

Palmitoleate, a monounsaturated fatty acid, has emerged as a significant bioactive lipid molecule that extends its influence far beyond being a simple component of stored fat. It functions as a signaling molecule, participating in a complex network of cellular and inter-organ communication that regulates metabolic homeostasis.

Adipocyte-Derived Lipokine Actions and Inter-Organ Crosstalk

Palmitoleate is recognized as a "lipokine," a lipid hormone predominantly produced and secreted by adipose tissue that exerts its effects on distant organs, thereby mediating inter-organ crosstalk. wikipedia.orgcabidigitallibrary.orgnih.gov This communication is crucial for maintaining systemic metabolic balance. The release of palmitoleate from adipocytes allows it to travel to other tissues, most notably the liver and skeletal muscle, where it influences key metabolic processes. wikipedia.orgnih.govphysiology.orgnih.gov

In the liver, palmitoleate has been shown to suppress steatosis (fat accumulation) and improve insulin (B600854) signaling. wikipedia.orgnih.govmdpi.com In skeletal muscle, it enhances glucose transport and insulin sensitivity. wikipedia.orgnih.govmdpi.comd-nb.info This inter-organ communication network, orchestrated by adipocyte-derived palmitoleate, highlights the active role of adipose tissue as an endocrine organ that regulates whole-body energy metabolism. physiology.orgnih.govresearchgate.netfrontiersin.org The discovery of palmitoleate as a lipokine has shifted the understanding of fatty acids from being merely energy substrates to being active signaling molecules that facilitate communication between different tissues to maintain metabolic health. mdpi.com

Table 1: Summary of Palmitoleate's Lipokine Actions and Inter-Organ Crosstalk

| Secreting Tissue | Target Organ | Key Effects | References |

| Adipose Tissue | Liver | Suppresses fat accumulation (steatosis), Improves insulin signaling | wikipedia.orgnih.govmdpi.com |

| Adipose Tissue | Skeletal Muscle | Improves insulin sensitivity, Enhances glucose uptake | wikipedia.orgnih.govmdpi.comd-nb.info |

| Adipose Tissue | Pancreas | Promotes β-cell proliferation, Prevents endoplasmic reticulum stress | mdpi.com |

Modulation of Inflammatory Responses and Cytokine Expression

A significant aspect of palmitoleate's bioactivity is its ability to modulate inflammatory responses. Chronic low-grade inflammation is a key factor in the development of metabolic diseases, and palmitoleate has demonstrated potent anti-inflammatory properties. wikipedia.orgsoton.ac.uk It can suppress the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory state associated with conditions like obesity and insulin resistance. plos.orgnih.gov

Research has shown that palmitoleate can decrease the expression and secretion of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various cell types, including hepatocytes and macrophages. plos.orgnih.govmdpi.comresearchgate.net This anti-inflammatory effect is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. plos.orgnih.govnih.govresearchgate.net By blocking the activation of NF-κB, palmitoleate prevents the transcription of numerous pro-inflammatory genes. plos.orgnih.gov Furthermore, palmitoleate has been shown to counteract the pro-inflammatory effects of saturated fatty acids like palmitate, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype. nih.gov This modulation of cytokine expression and inflammatory pathways underscores the crucial role of palmitoleate in maintaining cellular and systemic inflammatory homeostasis. nih.gov

Table 2: Effects of Palmitoleate on Pro-inflammatory Cytokine Expression

| Cytokine | Cell Type | Effect of Palmitoleate | Mechanism of Action | References |

| TNF-α | Hepatocytes, Macrophages | Decreased expression | Inhibition of NF-κB pathway | plos.orgnih.govresearchgate.net |

| IL-6 | Hepatocytes, Macrophages | Decreased expression | Inhibition of NF-κB pathway | plos.orgnih.govmdpi.comresearchgate.net |

| IL-1β | Macrophages | Decreased expression | Inhibition of inflammasome activation | nih.gov |

| MCP-1 | Endothelial cells, Adipose stromal cells | Decreased expression | - | soton.ac.ukmdpi.com |

Influence on Intracellular Signaling Cascades (e.g., Akt Pathway)

Palmitoleate exerts its cellular effects by influencing key intracellular signaling cascades, with the Akt pathway being a prominent target. The Akt signaling pathway, also known as the PI3K-Akt pathway, is a critical regulator of numerous cellular processes, including glucose metabolism, cell growth, and survival.

Studies have demonstrated that palmitoleate can lead to the phosphorylation and activation of Akt. d-nb.infoplos.orgnih.gov In macrophages, palmitoleate has been shown to increase the phosphorylation of Akt at Ser-473. plos.orgsemanticscholar.org This activation of the Akt pathway by palmitoleate is linked to its metabolic effects, such as enhanced glucose uptake in skeletal muscle cells. d-nb.info However, the influence of palmitoleate on Akt signaling can be context-dependent. For instance, in THP-1 macrophages, palmitoleate-induced Akt activation was associated with impaired cholesterol efflux. plos.org This highlights the complexity of palmitoleate's signaling actions, which can vary depending on the cell type and the specific physiological conditions. The modulation of the Akt pathway represents a key mechanism through which palmitoleate executes its diverse bioactive functions, from regulating insulin sensitivity to influencing cellular inflammatory responses. nih.gov

Role in Membrane Lipid Dynamics and Structure

Incorporation into Cellular Membranes and Lipid Bilayers

The integration of cholesteryl esters like cholesteryl palmitoleate (B1233929) into cellular membranes is a critical aspect of lipid metabolism that affects the fundamental properties of the membrane.

The membrane of human red blood cells (RBCs) is a complex matrix of lipids and proteins. Its lipid component includes a diverse array of phospholipids (B1166683), cholesterol, and their derivatives. The fatty acid composition of these phospholipids is varied, containing saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0), and unsaturated fatty acids, including palmitoleic acid (16:1n-7). imrpress.com Studies on the fatty acid profile of RBC membranes have identified palmitoleic acid as a consistent, albeit minor, component. nih.gov

Cholesterol is a major constituent, and its concentration in the RBC membrane often reflects the plasma lipid profile over the cell's lifespan. etsu.edu While free cholesterol is abundant, cholesteryl esters are also present. The fatty acid composition of RBC phospholipids has been studied in relation to markers of atherosclerotic risk, with some research indicating a negative association between the levels of palmitoleic acid and apolipoprotein B. nih.gov The presence of palmitoleic acid within the RBC membrane's fatty acid pool suggests its availability for esterification with cholesterol, forming cholesteryl palmitoleate within this critical cellular boundary.

Table 1: Representative Fatty Acid Composition of Human Red Blood Cell (RBC) Membrane Phospholipids

| Fatty Acid | Trivial Name | Percentage of Total Fatty Acids (Approximate) |

| 16:0 | Palmitic acid | 20-30% |

| 16:1n-7 | Palmitoleic acid | 0.5-1.5% |

| 18:0 | Stearic acid | 15-20% |

| 18:1 | Oleic acid | 10-20% |

| 18:2 | Linoleic acid | 10-15% |

| 20:4 | Arachidonic acid | 15-20% |

| 22:6 | Docosahexaenoic acid (DHA) | 2-5% |

| Note: Values are approximate and can vary based on diet, age, and health status. Data synthesized from multiple sources. imrpress.comnih.govnih.gov |

Cholesterol itself is a crucial regulator of membrane fluidity and permeability. nih.gov It inserts into the lipid bilayer, and its rigid steroid ring structure interacts with the fatty acid chains of phospholipids. walshmedicalmedia.com This interaction can have a dual effect: it decreases fluidity in membranes rich in unsaturated fatty acids by filling gaps, while it increases fluidity in tightly packed saturated fatty acid membranes by disrupting their order. walshmedicalmedia.com This modulation ensures the membrane maintains an optimal state of viscosity for cellular processes. walshmedicalmedia.comnih.gov

The esterification of cholesterol to form cholesteryl esters significantly alters its properties, making it more hydrophobic. When incorporated into model membranes, cholesteryl esters can have profound effects. Research using nuclear magnetic resonance (NMR) on phospholipid vesicles has shown that the type of fatty acid esterified to cholesterol is critical. For instance, the incorporation of just 5 mole percent of cholesteryl palmitate (a saturated ester) was found to increase the permeability of model membranes to ions by a factor of ten. nih.gov In contrast, the same concentration of cholesteryl linoleate (B1235992) (a polyunsaturated ester) did not affect membrane permeability. nih.gov This suggests that the saturated nature of the fatty acyl chain in cholesteryl palmitate disrupts membrane packing in a way that creates transient pores or defects. Given that palmitoleic acid is a monounsaturated fatty acid, this compound's effect would be different from that of a fully saturated or polyunsaturated ester, likely contributing to a unique local modification of membrane order and permeability. The presence of cholesteryl esters can also reduce the ability of small, water-soluble molecules to pass through the membrane, thereby contributing to its selective barrier function. walshmedicalmedia.compnas.org

Table 2: Differential Impact of Cholesteryl Esters on Model Membrane Permeability

| Cholesteryl Ester | Fatty Acid Type | Observed Effect on Ion Permeability (at 5 mole %) | Reference |

| Cholesteryl Palmitate | Saturated (16:0) | 10-fold increase | nih.gov |

| Cholesteryl Linoleate | Polyunsaturated (18:2) | No significant effect | nih.gov |

Interaction with Membrane Microdomains

Cellular membranes are not homogenous; they contain specialized, dynamic microdomains known as lipid rafts that are critical for organizing cellular processes like signal transduction.

Lipid rafts are small, transient microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids, and specific proteins. mdpi.comnih.gov These domains exist in a more ordered and less fluid state (liquid-ordered phase, Lo) compared to the surrounding bilayer (liquid-disordered phase, Ld). nih.gov Cholesterol is a fundamental component for the formation and stability of lipid rafts. walshmedicalmedia.commdpi.com Its planar structure allows it to pack tightly with the saturated acyl chains of sphingolipids, stabilizing the raft platform. nih.govaps.org

While free cholesterol is the primary player, cholesteryl esters are also found within these domains. Studies have shown that in certain pathological conditions, such as amyotrophic lateral sclerosis (ALS), the levels of cholesteryl esters are significantly higher in lipid rafts from the spinal cord. nih.gov This increase in cholesteryl esters is correlated with a decrease in free cholesterol and leads to more fluid, less viscous membrane microdomains. nih.gov The accumulation of cholesteryl esters, potentially including this compound, can therefore destabilize the normal lipid structure of rafts, altering their biophysical properties and impairing their function as signaling platforms. nih.gov

Cells release a variety of membrane-bound vesicles, collectively known as extracellular vesicles (EVs), which include microvesicles and exosomes. These vesicles are crucial for intercellular communication, transferring proteins, lipids, and nucleic acids between cells. nih.govfrontiersin.org The biogenesis of microvesicles involves the direct budding of the plasma membrane, a process influenced by the local lipid composition and membrane curvature. unimi.it

Lipidomic analyses have revealed that the composition of EVs is distinct from that of the parent cell. Notably, certain populations of EVs are highly enriched in cholesteryl esters. oaepublish.combiorxiv.org For example, a class of nanoparticles termed "non-vesicular extracellular particles" (NVEPs), which are pelleted at very high centrifugation speeds, show a significant enrichment in cholesteryl esters and triacylglycerols. biorxiv.org Similarly, EVs derived from metastatic prostate cancer cells have a high abundance of cholesteryl esters, indicating a potential role in advanced disease states. oaepublish.com The incorporation of this compound into these vesicles would contribute to their specific lipid signature and could influence their stability, function, and interaction with recipient cells.

Table 3: Lipid Composition of Extracellular Vesicle (EV) Subtypes

| Lipid Class | Relative Abundance in Cells | Relative Abundance in Small EVs (sEVs/Exosomes) | Relative Abundance in Non-Vesicular Extracellular Particles (NVEPs) | Reference |

| Free Cholesterol (FC) | Moderate | High | Low | biorxiv.org |

| Cholesteryl Esters (CE) | Low | Low | Very High | biorxiv.org |

| Sphingomyelin (SM) | Moderate | High | Low | biorxiv.org |

| Phosphatidylcholine (PC) | High | Moderate | Low | biorxiv.org |

| Triglycerides (TG) | High | Low | High | biorxiv.org |

| Data derived from studies on specific cell lines and may vary. |

Structural Contributions to Cellular Compartments

Beyond the plasma membrane, this compound contributes to the structure of various intracellular compartments. Cholesteryl esters are the primary storage form of cholesterol and are sequestered within lipid droplets. ijbs.com These organelles are not merely inert storage depots but are dynamic metabolic hubs that buffer cells against the toxic effects of excess free fatty acids and cholesterol. ijbs.com

The synthesis of cholesteryl esters occurs primarily in the endoplasmic reticulum (ER). creative-proteomics.com Studies have shown that increasing cellular cholesterol levels can lead to an enhanced uptake of fatty acids (like palmitate) and a significant increase in their incorporation into cholesteryl esters, which are then stored. nih.gov This process is linked to the redistribution of lipid-handling proteins into detergent-insoluble microdomains within the ER, which share characteristics with lipid rafts. nih.gov Therefore, this compound is not only a component of transport vesicles and storage droplets but also plays a role in the structural organization and lipid homeostasis of the ER itself. creative-proteomics.com

Role in Endoplasmic Reticulum and Other Organelle Membrane Dynamics

The endoplasmic reticulum (ER) is a central hub for the synthesis of a vast array of lipids, including cholesterol and cholesteryl esters. vanderbilt.edufrontiersin.orgembopress.org The synthesis of cholesteryl esters, including this compound, primarily takes place in the ER, catalyzed by the enzyme acyl-CoA: cholesterol acyltransferase (ACAT). creative-proteomics.com This process is fundamental for maintaining cellular cholesterol homeostasis. creative-proteomics.com When cellular levels of free cholesterol rise, its esterification into cholesteryl esters and subsequent storage is a protective mechanism to prevent the toxicity associated with excess free cholesterol. creative-proteomics.com

The fatty acid component of this compound, palmitoleate, plays a significant role in the remodeling of ER membranes. researchgate.netnih.gov Research has shown that treatment with palmitoleate can lead to a comprehensive lipidomic remodeling of ER membranes in macrophages and mouse tissues, which is associated with increased resistance of the ER to stress induced by high lipid levels. researchgate.netnih.gov Specifically, the cis-isomer of palmitoleate can be integrated into ER membranes, which helps to counteract the adverse effects of saturated fatty acids that can induce ER stress. nih.gov This remodeling can alter the biophysical properties of the membrane and influence ER-resident signaling pathways, such as the Unfolded Protein Response (UPR), which is activated in response to ER stress. nih.gov By preventing ER stress, palmitoleate can block lipid-induced inflammasome activation. researchgate.netnih.gov

The presence of cholesterol itself within the ER membrane is also a critical regulator of membrane dynamics and function. While the ER has a relatively low cholesterol content compared to the plasma membrane, this level is tightly controlled and influences the activity of enzymes involved in lipid synthesis. embopress.orgnih.gov Changes in ER cholesterol can affect the physical properties of the membrane and the function of membrane-associated proteins. nih.gov For instance, cholesterol depletion in the specialized mitochondria-associated ER membranes (MAMs) has been shown to increase their association with mitochondria, suggesting a role for cholesterol in regulating inter-organelle communication. nih.gov Given that this compound is synthesized from cholesterol and palmitoleate within the ER, its formation is intrinsically linked to the lipid composition and dynamics of this organelle.

The table below summarizes the key research findings on the role of this compound's constituent parts in ER and organelle membrane dynamics.

| Component | Role in ER/Organelle Membrane Dynamics | Research Findings |

| Cholesterol | Regulates membrane fluidity and protein function; influences inter-organelle contact sites. embopress.orgnih.govnih.gov | Essential for the proper trafficking of certain proteins from the ER. nih.gov Its levels in the ER are tightly regulated to maintain homeostasis. embopress.org Depletion of cholesterol in MAMs increases their association with mitochondria. nih.gov |

| Palmitoleate | Induces remodeling of ER membranes, leading to increased resistance to stress. researchgate.netnih.govnih.gov | Incorporation of cis-palmitoleate into ER membranes counteracts stress induced by saturated fatty acids. nih.gov Prevents lipid-induced inflammasome activation by mitigating ER stress. researchgate.netnih.gov |

| Cholesteryl Ester Synthesis (ACAT) | Catalyzes the formation of cholesteryl esters in the ER, regulating free cholesterol levels. creative-proteomics.com | Essential for maintaining cellular cholesterol homeostasis and preventing lipotoxicity. creative-proteomics.com |

Impact on Lipid Droplet Architecture and Biogenesis

Lipid droplets (LDs) are dynamic organelles responsible for the storage of neutral lipids, primarily triglycerides and cholesteryl esters. ijbs.comahajournals.org The biogenesis of LDs is intimately linked to the ER, where the synthesis of these neutral lipids occurs. creative-proteomics.comlipotype.com this compound, as a cholesteryl ester, is a fundamental building block of the hydrophobic core of LDs. ijbs.com

The process of LD formation begins with the synthesis of neutral lipids within the ER membrane. creative-proteomics.comfrontiersin.org Enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) catalyze the esterification of cholesterol with fatty acids like palmitoleate to form cholesteryl esters. creative-proteomics.comnih.gov These newly synthesized, nonpolar lipids accumulate between the two leaflets of the ER membrane, forming a lens-like structure that eventually buds off into the cytoplasm as a nascent LD, enclosed by a phospholipid monolayer derived from the ER. lipotype.comfrontiersin.org

The accumulation of cholesteryl esters is a critical factor driving the growth and expansion of LDs. creative-proteomics.com Being more hydrophobic than free cholesterol, cholesteryl esters promote the enlargement of the neutral lipid core, allowing for the efficient and non-toxic storage of excess cholesterol. creative-proteomics.com The composition of the LD core, specifically the ratio of cholesteryl esters to triglycerides, can significantly influence the architecture and physical properties of the droplet. pnas.org Studies have shown that LDs enriched in cholesteryl esters can have a different internal organization, sometimes exhibiting liquid-crystalline phases, compared to triglyceride-rich LDs. pnas.org

Furthermore, the specific fatty acid composition of the cholesteryl esters, such as the presence of the monounsaturated palmitoleate, can also impact LD characteristics. While research often focuses on the broader class of cholesteryl esters, the incorporation of specific fatty acids will modulate the biophysical properties of the LD core. The accumulation of unsaturated lipids, including those in cholesteryl esters, has been observed in the LDs of certain cell types. researchgate.net

The table below details the impact of this compound and its synthesis on the architecture and biogenesis of lipid droplets.

| Aspect | Impact of this compound | Detailed Research Findings |

| Lipid Droplet Biogenesis | A core component driving LD formation. creative-proteomics.comijbs.com | Synthesis of cholesteryl esters in the ER is the initial step, leading to their accumulation and budding off as nascent LDs. creative-proteomics.comlipotype.com |

| Lipid Droplet Architecture | Forms the hydrophobic core of the LD. ijbs.comahajournals.org | The accumulation of cholesteryl esters contributes to the size and volume of the LD. creative-proteomics.com The ratio of cholesteryl esters to triglycerides can determine the internal structure and phase of the LD core. pnas.org |

| Cellular Lipid Homeostasis | Sequesters excess cholesterol in a non-toxic form. creative-proteomics.com | Storage of cholesterol as cholesteryl esters in LDs prevents the cytotoxic effects of high levels of free cholesterol. creative-proteomics.com |

Advanced Analytical and Methodological Approaches for Cholesteryl Palmitoleate Research

Comprehensive Lipidomics Profiling

Comprehensive lipidomics profiling aims to provide a global snapshot of the cholesteryl ester content within a biological sample. This is achieved through high-throughput techniques that can simultaneously analyze a wide array of lipid species.

Shotgun Lipidomics for Global Cholesteryl Ester Analysis

Shotgun lipidomics is a powerful, high-throughput strategy that analyzes total lipid extracts directly by infusion into a mass spectrometer, bypassing the need for prior chromatographic separation. creative-proteomics.comthermofisher.com This approach relies on the distinct physicochemical properties of different lipid classes to achieve separation and identification through "intrasource" separation and tandem mass spectrometry (MS/MS). nih.gov For cholesteryl esters, shotgun lipidomics performed via electrospray ionization (ESI)-MS/MS allows for the rapid identification and semi-quantitative analysis of numerous molecular species in a single run. creative-proteomics.comdntb.gov.ua

The workflow typically involves direct infusion of a lipid extract, often containing class-specific internal standards, into the mass spectrometer. creative-proteomics.com High-resolution mass spectrometers are particularly advantageous as they can distinguish isobaric species, such as cholesteryl esters and diacylglycerols, which may have the same nominal mass. nih.gov While this method is extremely fast and ideal for screening large numbers of samples, it may have limitations in distinguishing between isomers with very similar structures without being coupled to other techniques. creative-proteomics.comthermofisher.com

High-Resolution Mass Spectrometry Techniques (e.g., ESI-MS/MS, LC-MS)

High-resolution mass spectrometry, frequently coupled with liquid chromatography (LC), is a cornerstone of modern lipid analysis. biorxiv.orgacs.orgnih.gov This combination, known as LC-MS, addresses some of the challenges associated with analyzing hydrophobic and poorly ionizable molecules like cholesteryl palmitoleate (B1233929). acs.orgnih.gov Reverse-phase LC is commonly used to separate cholesteryl esters based on the length and unsaturation of their fatty acyl chains before they enter the mass spectrometer. biorxiv.orgacs.org

Electrospray ionization (ESI) is a soft ionization technique that allows intact cholesteryl esters to be ionized, typically as adducts with ions like ammonium (B1175870) (NH₄⁺) or sodium (Na⁺). sci-hub.senih.gov Tandem mass spectrometry (MS/MS) is then used for structural confirmation. Upon collision-induced dissociation (CID), cholesteryl esters produce characteristic fragment ions. For ammoniated adducts, a common fragmentation pathway is the neutral loss of the fatty acid moiety, while for sodiated adducts, the neutral loss of cholestane (B1235564) (m/z 368.5) is a key diagnostic feature. nih.govnih.gov A prominent product ion for all cholesteryl esters is the cholesteryl carbocation at m/z 369.35, which is often used in precursor ion scanning to selectively detect this class of lipids. sci-hub.semassbank.eu

| Technique | Ionization Method | Adduct Ion | Characteristic Fragmentation | Application |

|---|---|---|---|---|

| Shotgun Lipidomics (Direct Infusion MS/MS) | Electrospray Ionization (ESI) | [M+NH₄]⁺, [M+Na]⁺ | Neutral loss of fatty acid; Neutral loss of cholestane (368.5 Da) | High-throughput global profiling of CEs |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI) | [M+NH₄]⁺ | Precursor ion scan for m/z 369.35 (cholesteryl carbocation) | Separation and quantification of individual CE species |

| Tandem Mass Spectrometry (MS/MS) | Collision-Induced Dissociation (CID) | N/A | Generation of cholesteryl carbocation (m/z 369.35) and fatty acyl fragments | Structural confirmation of CEs |

Supercritical Fluid Chromatography (SFC) Coupled with Mass Spectrometry for Enhanced Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for lipid analysis, offering advantages in speed and resolution, particularly for hydrophobic compounds and isomers. nih.govresearchgate.netspringernature.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which possesses properties intermediate between a liquid and a gas, allowing for high-efficiency separations. nih.gov

When coupled with mass spectrometry (SFC-MS), this technique is highly suitable for the comprehensive profiling of cholesteryl esters. mdpi.comresearchgate.net SFC can effectively separate different lipid classes, and within the cholesteryl ester class, it can resolve species based on their fatty acyl chain composition. nih.gov The use of SFC can significantly shorten analysis times compared to traditional HPLC and is compatible with various mass spectrometry ionization sources. nih.govoup.com Recent developments have demonstrated the successful identification of cholesteryl esters in biological samples like mouse plasma using SFC coupled to a high-resolution Orbitrap mass spectrometer. mdpi.comresearchgate.net This approach holds great promise for high-throughput, quantitative lipidomics, enabling the detailed analysis of complex lipid profiles that include cholesteryl palmitoleate. nih.gov

Isomer-Specific Characterization

A significant challenge in lipidomics is the differentiation of isomers—molecules with the same chemical formula but different structures. For this compound, this includes positional isomers (differing in the location of the double bond in the palmitoleate chain) and geometrical isomers (cis vs. trans).

Chromatographic Separation Techniques for Positional and Geometrical Isomers

The separation of cholesteryl ester isomers can be achieved using specialized chromatographic methods. Gas chromatography (GC) has traditionally been used for this purpose. By employing polar capillary columns, such as those with cyanosiloxane or ionic liquid stationary phases, it is possible to separate cholesteryl esters based on both the carbon number and the degree of unsaturation of the fatty acid. nih.govnih.govresearchgate.net This allows for the resolution of cholesteryl esters containing, for example, stearic acid (18:0), oleic acid (18:1), and linoleic acid (18:2). nih.gov

Supercritical fluid chromatography (SFC) is also particularly adept at separating isomers, including cis/trans isomers, due to the unique properties of the supercritical fluid mobile phase. researchgate.netmdpi.com Furthermore, advancements in high-performance liquid chromatography (HPLC), especially with silver ion (argentation) chromatography, can facilitate the separation of unsaturated fatty acid esters based on the number and geometry of their double bonds.

| Chromatography Technique | Stationary Phase Example | Separation Principle | Application to Isomers |

|---|---|---|---|

| Gas Chromatography (GC) | Cyanosiloxane (e.g., SILAR 10C) | Separation by chain length and number of double bonds. nih.gov | Resolves CEs with different degrees of fatty acid unsaturation. nih.gov |

| Gas Chromatography (GC) | Ionic Liquid (RTIL) | Separation by total carbon number and degree of unsaturation. nih.gov | Can resolve CEs with stearic, oleic, and linoleic acid. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Various (e.g., silica, DEA) | High-efficiency separation based on polarity and structure. nih.gov | Effective for separating cis/trans isomers and other structural isomers. researchgate.netmdpi.com |

| Argentation HPLC | Silver ion-impregnated silica | Interaction of double bonds with silver ions. | Separates based on number, position, and geometry of double bonds. |

Chemical Derivatization and Mass Spectrometry for Double Bond Location Analysis (e.g., Charge-Tagging Paternò–Büchi Reaction)

Pinpointing the exact location of the double bond within the palmitoleate moiety of this compound requires specialized techniques that go beyond conventional mass spectrometry. The Paternò–Büchi (PB) reaction is a powerful photochemical method used for this purpose. nih.govnih.gov This reaction involves a [2+2] cycloaddition between a carbonyl group (e.g., from acetone (B3395972) or 2-acetylpyridine) and the carbon-carbon double bond of the lipid, facilitated by UV irradiation. nih.govpnas.org

The resulting product, an oxetane (B1205548), is then subjected to tandem mass spectrometry (MS/MS). rsc.org Collision-induced dissociation of the derivatized lipid causes the oxetane ring to fragment in a predictable manner, yielding diagnostic ions that are specific to the original location of the double bond. pnas.orgfrontiersin.org By analyzing the masses of these fragment ions, the precise position of the double bond can be unambiguously determined. rsc.orgfrontiersin.org

Recent advancements include the use of charge-tagging reagents like 2-acetylpyridine (B122185) (2-AP) in the PB reaction. sci-hub.seacs.orgnih.govfigshare.com This modification not only allows for the localization of the double bond but also enhances the ionization efficiency and sensitivity of the analysis, making it a highly effective tool for the detailed structural elucidation of unsaturated cholesteryl esters from complex biological mixtures. acs.orgnih.gov

Advanced Imaging and Spectroscopy Techniques

Modern imaging and spectroscopy technologies have revolutionized the study of lipids by allowing for in situ analysis without the need for labels, preserving the native cellular environment. These methods offer high chemical specificity and spatial resolution, which are crucial for deciphering the subcellular distribution and behavior of specific lipid species like this compound.

Stimulated Raman Scattering Microscopy for In Situ Lipid Analysis

Stimulated Raman Scattering (SRS) microscopy is a powerful label-free chemical imaging technique that allows for the rapid and quantitative visualization of specific molecules based on their intrinsic vibrational contrast. nih.gov Unlike fluorescence microscopy, SRS does not require extrinsic dyes, thus avoiding potential artifacts and perturbations to the biological system. The SRS signal has a linear dependence on the concentration of the target molecule, which permits straightforward quantitative analysis. nih.gov